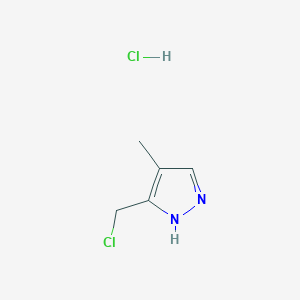
3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is a compound with the molecular weight of 168.03 .
Synthesis Analysis
A synthetic method for a similar compound, “3-(chloromethyl)pyridine hydrochloride”, involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid then reacts with methanol to produce methyl pyridine-3-carboxylate . This compound is reduced to 3-pyridinemethanol, which reacts with thionyl chloride to produce the target product .
Molecular Structure Analysis
The InChI code for “3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H .
Physical and Chemical Properties Analysis
“3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is a solid with a storage temperature of 2-8°C . It’s soluble in water and hygroscopic .
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of pyrazole derivatives, including compounds similar to 3-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride, is in corrosion inhibition. For example, a study demonstrated the effectiveness of synthesized pyrazole derivatives as corrosion inhibitors for C38 steel in hydrochloric acid solution. These compounds exhibited high anticorrosion activity and were effective over a wide temperature range. The adsorption of these inhibitors on the steel surface followed the Langmuir adsorption isotherm, and their inhibition efficiencies increased with concentration (Ouali et al., 2013).
Structural Studies and Tautomerism
Pyrazole derivatives, including those structurally related to this compound, have been the subject of structural studies. For instance, the structures of several NH-pyrazoles were determined using X-ray crystallography, revealing insights into their tautomerism in both solution and solid state. These studies contribute to the understanding of the molecular properties and reactivity of pyrazole compounds (Cornago et al., 2009).
Synthesis of Functionalized Pyrazoles
The synthesis of pyrazoles with various functionalized substituents is another area of research. A study reported the synthesis of pyrazoles with different alkyl and aryl substituents. This research is significant for producing ligands where the pyrazole ring nitrogen is available for hydrogen bonding, a crucial aspect in the development of new compounds with potential applications in medicinal chemistry (Grotjahn et al., 2002).
Anticancer Research
Research into 3-phenyl-1H-pyrazole derivatives, which are related to this compound, has shown their importance in synthesizing biologically active compounds, including potential anticancer agents. These derivatives serve as significant intermediates in the synthesis of small molecule inhibitors targeting cancer cells, contributing to the development of more selective and effective cancer therapies (Liu, Xu, & Xiong, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(chloromethyl)-4-methyl-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-3-7-8-5(4)2-6;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUDPTQYTVOMJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)

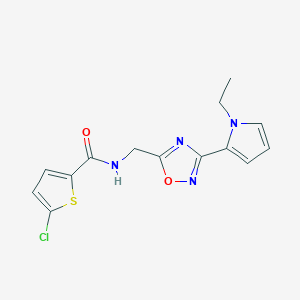
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)
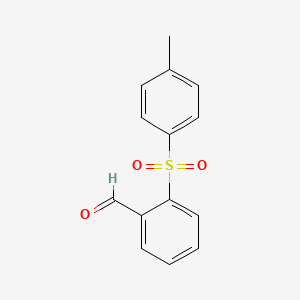
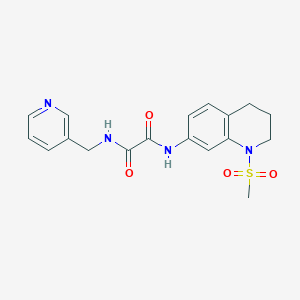
![N-{2-[ethyl(2-methylphenyl)amino]ethyl}-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2415382.png)
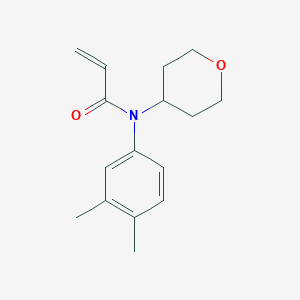
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2415387.png)
